molecular formula C5H3KN2O4 B1262290 Potassium orotate CAS No. 24598-73-0

Potassium orotate

Cat. No.: B1262290
CAS No.: 24598-73-0
M. Wt: 194.19 g/mol
InChI Key: DHBUISJCVRMTAZ-UHFFFAOYSA-M
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Description

Potassium orotate is the monopotassium salt of orotic acid, also known as 2,6-dihydroxypyrimidine-4-carboxylic acid. This compound is recognized for its beneficial effects on protein metabolism and its role in various physiological processes. It is often used in medical practice to address disturbances in the albumin-producing function of the liver, protein metabolism, and dystrophic changes in the myocardium .

Mechanism of Action

Target of Action

Potassium orotate is a non-steroidal anabolic preparation . It primarily targets the liver, where it stimulates the synthesis of nucleic acids and the generation of albumin . It also targets muscle tissues, particularly in the context of exercise performance and fatigue .

Mode of Action

This compound interacts with its targets by improving appetite, cardiac glycosides tolerance, and stimulating regenerative and reparative processes of metabolism . It has a beneficial effect in disturbances of the albumin-producing function of the liver and protein metabolism .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of protein molecules . It is a precursor of the pyrimidine nucleotides that make up the nucleic acids . It also plays a role in the regulation of muscle potassium, which has implications for skeletal and cardiac muscle contractile performance .

Pharmacokinetics

After oral administration, 10% of the this compound dose is absorbed in the gastrointestinal tract . In the liver, it is converted into orotidine-5-phosphate . It is excreted by the kidneys, with 30% of it in the form of metabolites .

Result of Action

The action of this compound results in the stimulation of regenerative and reparative processes of metabolism . It improves appetite and has a diuretic effect . It also increases the tolerance of cardiac glycosides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the effectiveness of this compound can be influenced by factors such as diet, physical activity levels, and overall health status .

Preparation Methods

Synthetic Routes and Reaction Conditions: The commercial preparation of potassium orotate typically involves the synthesis of orotic acid from monooxalylacetic ester and urea. This method has been described in patents and involves the formation of carboxymethylene-hydantoin, which is subsequently rearranged to yield orotic acid . The orotic acid is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting orotic acid with potassium hydroxide in an aqueous solution. The resulting solution is then evaporated to obtain this compound as a crystalline powder. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Potassium orotate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium orotate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Potassium Orotate: this compound is unique due to its specific role in enhancing protein metabolism and its beneficial effects on liver function and myocardial health. Its ability to facilitate the transport of potassium and other minerals across cell membranes distinguishes it from other orotate salts .

Properties

IUPAC Name

potassium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBUISJCVRMTAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067004
Record name Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24598-73-0
Record name Potassium orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZDN9W1C9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium orotate
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Customer
Q & A

Q1: What is the primary mechanism of action of potassium orotate?

A1: While the exact mechanism remains unclear, research suggests this compound may exert its effects by acting as a precursor to pyrimidine nucleotides, crucial components of RNA and DNA. [, , , , ] This is supported by studies observing increased RNA synthesis in fibroblasts treated with this compound. [, ] Additionally, this compound may influence calcium absorption in the intestines, potentially through interaction with calcium-binding proteins. []

Q2: What are the downstream effects of this compound administration in animal models?

A2: Studies using animal models have reported various effects following this compound administration, including:

  • Enhanced collagenogenesis: Improved neocollagenogenesis and faster connective tissue capsule formation were observed in rats implanted with polypropylene endoprostheses. []
  • Stimulated wound healing: Faster wound healing and increased RNA synthesis in fibroblasts were noted in mice. [, ]
  • Improved liver regeneration: Accelerated liver regeneration following partial hepatectomy was observed in rats. []
  • Potential cardioprotective effects: Some studies suggest a potential protective effect against adrenaline-induced myocardial dystrophy in rats. [, ]
  • Modulation of immune response: Studies show potential for modulating the immune response, particularly in the context of wound healing and inflammatory processes. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C5H3KN2O4 and a molecular weight of 194.22 g/mol. []

Q4: Has the compatibility of this compound with other substances been investigated?

A4: Yes, at least one study has investigated the compatibility of this compound with spironolactone using High-Performance Liquid Chromatography (HPLC). The study found no evidence of interaction between the two substances, suggesting compatibility. []

Q5: Are there any studies exploring the catalytic properties of this compound?

A5: The provided research does not focus on the catalytic properties of this compound. The focus lies primarily on its potential biological effects and applications.

Q6: Have any computational chemistry studies been conducted on this compound?

A6: The provided research does not mention any specific computational chemistry studies conducted on this compound.

Q7: Is there information on the Structure-Activity Relationship (SAR) of this compound and its analogs?

A7: The provided research does not offer detailed insights into the SAR of this compound or its analogs.

Q8: What is known about the stability and formulation strategies for this compound?

A8: While the provided research doesn't delve into specific stability details, one study mentions the use of liposomes for encapsulating this compound, aiming for targeted delivery and potentially enhancing its stability and bioavailability. []

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